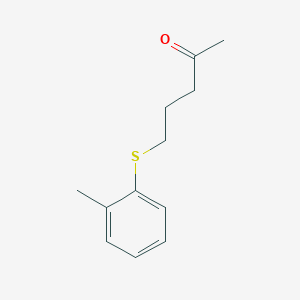

5-(O-tolylthio)pentan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16OS |

|---|---|

Molecular Weight |

208.32 g/mol |

IUPAC Name |

5-(2-methylphenyl)sulfanylpentan-2-one |

InChI |

InChI=1S/C12H16OS/c1-10-6-3-4-8-12(10)14-9-5-7-11(2)13/h3-4,6,8H,5,7,9H2,1-2H3 |

InChI Key |

KRPFCWGMEHEOFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1SCCCC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation for 5 O Tolylthio Pentan 2 One

Convergent and Divergent Synthetic Pathways

The construction of 5-(O-tolylthio)pentan-2-one can be approached through both convergent and divergent synthetic strategies. Convergent syntheses involve the coupling of two or more fragments of similar complexity, while divergent syntheses begin with a common intermediate that is elaborated into a variety of related structures.

A primary convergent route to this compound is the Michael addition of o-thiocresol to an α,β-unsaturated ketone. This reaction is a classic example of conjugate addition and is widely employed for the formation of carbon-sulfur bonds. semanticscholar.orgumich.edusrce.hr The reaction of o-thiocresol with a suitable five-carbon α,β-unsaturated ketone, such as pent-3-en-2-one, or more commonly, with methyl vinyl ketone followed by chain extension, provides a direct method for assembling the target molecule. semanticscholar.orgnih.gov

Alternatively, a divergent approach could commence from a common precursor, such as a derivative of pentan-2-one, which is then functionalized to introduce the o-tolylthio group. For instance, a pentan-2-one derivative bearing a suitable leaving group at the 5-position could undergo nucleophilic substitution with o-thiocresol.

Stereoselective and Regioselective Thioether Bond Formation in the Presence of the Ketone Moiety

A key challenge in the synthesis of this compound is achieving high regioselectivity in the formation of the thioether bond. In the context of the Michael addition of o-thiocresol to an α,β-unsaturated ketone, the regioselectivity is generally high for the desired 1,4-adduct, leading to the formation of the γ-keto thioether. researchgate.net The reaction proceeds via the nucleophilic attack of the thiolate at the β-carbon of the enone system. srce.hr

The presence of the ketone moiety can influence the reaction, and conditions must be optimized to prevent side reactions, such as 1,2-addition to the carbonyl group. Fortunately, thiols are soft nucleophiles and exhibit a strong preference for conjugate addition to α,β-unsaturated systems. The use of a base is often necessary to generate the more nucleophilic thiolate anion from o-thiocresol. sigmaaldrich.com

Stereoselectivity is not a factor in the synthesis of achiral this compound. However, if a chiral center were to be introduced, for instance by using a substituted pentenone, the stereochemical outcome of the Michael addition would become a critical consideration.

Controlled Construction of the Pentan-2-one Framework with O-Tolylthio Integration

The pentan-2-one framework can be constructed with the o-tolylthio group already incorporated. One such strategy involves the reaction of a suitable precursor that contains the thioether linkage with reagents that build the ketone functionality. For example, the alkylation of an o-tolylthio-substituted aldehyde or ester with an appropriate organometallic reagent could be a viable route.

A notable method for the synthesis of a related β-sulfanyl ketone, 4-methyl-4-(o-tolylthio)pentan-2-one, involves the reaction of o-thiocresol with acetone. mdpi.comresearchgate.net This reaction proceeds via an in situ generated α,β-unsaturated ketone, which then undergoes a thia-Michael addition. researchgate.net A similar strategy could potentially be adapted for the synthesis of this compound by employing a different starting ketone or by modifying the reaction conditions to favor the formation of the desired isomer.

Another approach involves the use of γ-keto esters as precursors. These can be synthesized through various methods, including the homologation of β-keto esters. orgsyn.org A γ-keto ester containing an o-tolylthio group could then be converted to the corresponding methyl ketone.

Enantioselective Synthesis Strategies (if applicable to derived forms)

While this compound itself is achiral, the development of enantioselective methods is crucial for the synthesis of chiral derivatives, which are of significant interest in medicinal chemistry and materials science. rsc.org Enantioselective synthesis can be achieved through several approaches, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis. rsc.org

In the context of the Michael addition of thiols to enones, significant progress has been made in the development of enantioselective organocatalytic methods. nih.gov Chiral amines, for instance, have been shown to catalyze the direct enantioselective Michael addition of aldehydes to vinyl ketones, leading to optically active 5-keto aldehydes. nih.gov This strategy could be adapted for the synthesis of chiral derivatives of this compound.

Furthermore, chiral metal complexes can also be employed to catalyze enantioselective conjugate additions. For example, a chiral N,N'-dioxide-scandium trifluoromethanesulfonate (B1224126) complex has been used as a catalyst for the enantioselective Michael addition of β-keto esters to methyl vinyl ketone, affording the corresponding adducts with high enantioselectivity. rsc.org

Catalytic Innovations in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for the construction of complex molecules. Both metal-based and organocatalytic approaches have been developed for the synthesis of thioethers and ketones, and these can be applied to the preparation of this compound.

Development and Optimization of Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed reactions provide powerful tools for the formation of C-S bonds. Palladium and gold co-catalyzed reactions have been devised for the synthesis of keto thioethers through a tandem process. researchgate.netnih.gov These reactions often proceed with high atom economy and under mild conditions.

Transition metal-catalyzed carbonylative coupling of organic halides with thiols is another important method for the synthesis of thioesters, which can be precursors to ketones. chemrevlett.com While not a direct route to this compound, this methodology highlights the utility of metal catalysis in forming C-S bonds in the presence of a carbonyl-related functionality.

Iron-catalyzed reactions have also been shown to be effective for thia-Michael additions. For example, ferric chloride can catalyze the addition of thiols to α,β-unsaturated carbonyl compounds efficiently and under mild conditions. srce.hr

The following table summarizes various metal catalysts used in the synthesis of related thioether compounds:

| Catalyst System | Reactants | Product Type | Reference |

| Palladium/Gold | Propargylic alcohol, Thiol | Keto thioether | researchgate.netnih.gov |

| Ferric Chloride | α,β-Unsaturated carbonyl, Thiol | Thia-Michael adduct | srce.hr |

| Rhodium(I) | Naphthylpyridine, Ethylene | Axially chiral biaryl | snnu.edu.cn |

| Palladium(0) | Alkenyl triflate | Axially chiral biaryl | snnu.edu.cn |

Organocatalytic Activation and Precursor Transformations

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of often toxic and expensive metals. google.com Organocatalysts can be used to activate substrates in a variety of ways, including through the formation of enamines or iminium ions. nih.gov

For the synthesis of this compound, an organocatalytic Michael addition of o-thiocresol to an enone is a highly attractive approach. Chiral amines or their salts can catalyze the enantioselective addition of thiols to α,β-unsaturated aldehydes and ketones.

A study on the organocatalytic synthesis of functionalized 1,2,3-triazoles utilized 1-aryl-3-(arylthio)propan-2-ones as starting materials, demonstrating the compatibility of the γ-keto thioether moiety with organocatalytic conditions. acs.org

The use of organocatalysts for the transformation of precursors is also a viable strategy. For instance, an organocatalyst could be used to facilitate the cyclization of a linear precursor to form a heterocyclic compound, which could then be converted to this compound.

The following table presents some organocatalysts and their applications in relevant transformations:

| Organocatalyst | Reaction Type | Reactants | Product | Reference |

| (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine | Michael Addition | Aldehyde, Vinyl ketone | 5-Keto aldehyde | nih.gov |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | [3+2] Cycloaddition | 1-Aryl-3-(arylthio)propan-2-one, Azide | 1,2,3-Triazole | acs.org |

| Chiral N,N'-dioxide-Sc(OTf)₃ | Michael Addition | β-Keto ester, Methyl vinyl ketone | Michael adduct | rsc.org |

Sustainable Synthetic Approaches for this compound

The development of sustainable synthetic routes to valuable chemical compounds is a cornerstone of modern green chemistry. jocpr.comjk-sci.com For this compound, a β-keto thioether, sustainable approaches focus on minimizing waste, reducing energy consumption, and utilizing safer, renewable materials. numberanalytics.com The primary synthetic route to this compound is the thia-Michael addition, an atom-economical reaction that involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. mdpi.comnih.govsrce.hr In this case, o-tolylthiol acts as the Michael donor, and a suitable Michael acceptor like pent-4-en-2-one or mesityl oxide could be used.

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. sci-hub.se Traditional syntheses of thioethers may use volatile and hazardous organic solvents. Therefore, research has shifted towards evaluating solvent-free ("neat") conditions and replacing conventional solvents with bio-based alternatives. mdpi.commdpi.com

Solvent-Free Synthesis: Performing the thia-Michael addition under solvent-free conditions is a highly attractive green strategy. mdpi.com This approach, often facilitated by a recyclable heterogeneous catalyst, minimizes solvent-related waste, simplifies product purification, and can lead to higher reaction rates and yields. mdpi.comum.edu.mt For the synthesis of this compound, a solvent-free reaction between o-tolylthiol and an appropriate pentenone at room temperature, catalyzed by a solid-supported base like Amberlyst® A21, represents a viable and environmentally friendly method. mdpi.com This eliminates the need for potentially toxic solvents and reduces the energy required for solvent removal. capes.gov.brresearchgate.net

Bio-Based Solvent Systems: When a solvent is necessary, bio-based options offer a sustainable alternative to their petrochemical-derived counterparts. sci-hub.semdpi.com These solvents are derived from renewable biomass and often possess favorable properties such as lower toxicity, biodegradability, and a reduced carbon footprint. researchgate.netsigmaaldrich.com For the synthesis of β-keto thioethers, several bio-based solvents could be considered as alternatives to conventional dipolar aprotic solvents like DMF or NMP. mdpi.comresearchgate.net

A comparative evaluation of potential solvent systems for the synthesis of this compound is presented below.

Interactive Data Table: Comparison of Solvent Systems for Thioether Synthesis

| Solvent System | Type | Source | Key Advantages | Key Disadvantages | Citations |

| Solvent-Free (Neat) | N/A | N/A | No solvent waste, simplified purification, high reaction concentration. | Potential for high viscosity, may require catalyst for efficiency. | mdpi.com, researchgate.net |

| Cyrene™ | Bio-Based | Cellulose | Biodegradable, low toxicity, high boiling point, viable NMP/DMF replacement. | Higher viscosity than traditional solvents, higher cost. | researchgate.net, sci-hub.se, sigmaaldrich.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-Based | Corncobs, bagasse | Renewable source, lower toxicity than THF, good for organometallic reactions. | Can form peroxides, moderate polarity may not suit all reactions. | mdpi.com, researchgate.net |

| Glycerol | Bio-Based | Biodiesel byproduct | Abundant, low cost, non-toxic, high boiling point. | High viscosity, potential for difficult product separation. | mdpi.com |

| Water | Green Solvent | Natural | Non-toxic, non-flammable, inexpensive. | Poor solubility for many organic reactants, high energy for removal. | rsc.org, lppcollegerisod.ac.in |

| Triton-X-100 (in water) | Green Media | Petrochemical | Non-toxic, recyclable, can act as both medium and catalyst. | Surfactant nature can complicate work-up. | asianpubs.org |

| Dimethylformamide (DMF) | Conventional | Petrochemical | High polarity, excellent solvating power. | Toxic (reprotoxic), high boiling point requires energy for removal. | researchgate.net |

The principles of atom economy and energy efficiency are central to designing sustainable chemical processes. numberanalytics.comacs.org An ideal synthesis incorporates all reactant atoms into the final product and consumes minimal energy. jocpr.comnumberanalytics.com

Atom-Economic Design: Atom economy is a measure of how efficiently a chemical reaction converts reactant atoms into the desired product. acs.orgnumberanalytics.com Addition reactions, such as the thia-Michael reaction, are inherently 100% atom-economical in theory, as all atoms from the reactants are incorporated into the single final product. mdpi.comdocbrown.info The synthesis of this compound via the conjugate addition of o-tolylthiol to an unsaturated pentenone perfectly exemplifies this principle, as there are no theoretical byproducts. mdpi.comscranton.edu This contrasts sharply with substitution or elimination reactions that generate stoichiometric amounts of waste salts or other molecules. acs.org Maximizing atom economy is a fundamental strategy to prevent waste at its source. jk-sci.com

Energy-Efficient Reaction Design: Energy efficiency involves minimizing the energy required for a chemical transformation, for example, by conducting reactions at ambient temperature and pressure. acs.org Key strategies include the use of highly efficient catalysts and alternative energy sources.

Catalysis: The use of catalysts is superior to stoichiometric reagents as they can significantly lower the activation energy of a reaction, allowing for milder conditions (e.g., lower temperature) and shorter reaction times, thereby saving energy. acs.org For the synthesis of this compound, various catalytic systems can be employed. Recyclable heterogeneous catalysts, such as the polymeric resin Amberlyst® A21 or magnetically recoverable nanoparticles, are particularly advantageous as they are easily separated from the reaction mixture and can be reused, further enhancing the sustainability of the process. mdpi.comsioc-journal.cnresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation is an alternative energy source that can dramatically accelerate reaction rates, often leading to higher yields in significantly shorter times compared to conventional heating. mdpi.comthieme-connect.com This reduction in reaction time translates to substantial energy savings. The microwave-assisted synthesis of thioethers, including β-keto thioethers, has been shown to be highly effective, often proceeding under solvent-free or acidic conditions with high efficiency. rsc.orgrsc.org

Interactive Data Table: Comparison of Catalytic Approaches for Thia-Michael Additions

| Catalytic System | Reaction Conditions | Key Advantages | Key Disadvantages | Citations |

| Amberlyst® A21 | Solvent-free, Room Temp. | Heterogeneous, recyclable, inexpensive, mild conditions. | Slower reaction times compared to some homogeneous catalysts. | mdpi.com, um.edu.mt |

| Magnetic Nanoparticles (e.g., AlCl₃@MNPs) | Various solvents or neat | Easily recoverable with a magnet, high catalytic efficiency, reusable. | Initial catalyst synthesis can be multi-step. | sioc-journal.cn, researchgate.net |

| Microwave-Assisted (various catalysts) | Neat or in solvent, elevated temp. | Extremely rapid reaction times, improved yields, energy efficient. | Requires specialized microwave equipment. | mdpi.com, thieme-connect.com, rsc.org, rsc.org |

| Base Catalysis (e.g., Triton-X-100) | Room Temp. | Acts as both solvent and catalyst, avoids strong acids/bases. | Can be difficult to separate from product. | asianpubs.org |

| Visible-Light Photocatalysis | Room Temp. | Metal-free options, uses renewable energy source, mild conditions. | May require specific photosensitizers or additives. | rsc.org, nih.gov, acs.org |

Detailed Mechanistic Investigations of 5 O Tolylthio Pentan 2 One Reactivity

Electronic and Steric Influences of the O-Tolylthio Moiety on Ketone Reactivity

The o-tolylthio group, connected to the pentan-2-one backbone via a flexible alkyl chain, exerts a subtle but significant influence on the reactivity of the ketone. This influence is a combination of electronic effects transmitted through the carbon chain and steric hindrance.

The carbonyl carbon of a ketone is electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com In 5-(O-tolylthio)pentan-2-one, the fundamental reaction is the addition of a nucleophile to the C=O double bond, leading to a tetrahedral alkoxide intermediate. libretexts.org The rate and equilibrium of this addition are influenced by both the steric environment around the carbonyl and its electronic properties.

Electronically, the sulfur atom in the thioether can have a mild electron-withdrawing inductive effect, which would slightly increase the electrophilicity of the carbonyl carbon. This effect, however, is attenuated by the intervening three methylene (B1212753) groups. Therefore, the reactivity of the ketone towards nucleophiles is expected to be broadly similar to that of other simple alkyl ketones like heptan-2-one.

Common nucleophilic addition reactions applicable to this compound are summarized below. The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

Table 1: Predicted Nucleophilic Addition Reactions at the Carbonyl Group

| Nucleophile (Reagent) | Product Type | General Observations |

| Hydride (e.g., NaBH₄) | Secondary Alcohol | Reduction of the ketone to form 5-(o-tolylthio)pentan-2-ol. This reaction is typically high-yielding. |

| Organometallics (e.g., Grignard, Organolithium) | Tertiary Alcohol | Forms a new carbon-carbon bond. For example, reaction with methylmagnesium bromide would yield 2-methyl-5-(o-tolylthio)pentan-2-ol. |

| Cyanide (e.g., HCN/NaCN) | Cyanohydrin | The addition of cyanide forms 2-hydroxy-2-methyl-5-(o-tolylthio)pentanenitrile. This reaction is reversible. libretexts.org |

| Amines (e.g., RNH₂) | Imine (Schiff Base) | Typically requires acid catalysis and removal of water to drive the equilibrium toward the product. libretexts.org |

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) are acidic due to the ability of the carbonyl group to stabilize the resulting conjugate base (the enolate) through resonance. pressbooks.publibretexts.org For this compound, there are two α-carbons: C1 (a methyl group) and C3 (a methylene group).

The pKa values for α-hydrogens in typical ketones are in the range of 19-21. libretexts.org The acidity of these protons allows for the formation of an enolate ion in the presence of a suitable base. The enolate can then act as a nucleophile in various reactions, such as alkylations and aldol (B89426) condensations.

The thioether linkage at the 5-position is not expected to have a strong influence on the acidity of the α-hydrogens at C1 and C3, as the inductive effect diminishes significantly over the saturated carbon chain. Deprotonation can occur at either C1 or C3, leading to two different enolates.

Kinetic Enolate: Formed by removing the more accessible, less sterically hindered proton at the C1 methyl group. This is typically favored at low temperatures with a bulky, non-nucleophilic base.

Thermodynamic Enolate: The more substituted and more stable enolate, formed by removing a proton from the C3 methylene group. This is favored under conditions that allow for equilibrium to be established (higher temperatures, stronger base, longer reaction times).

The interconversion between the keto and enol forms is known as tautomerization. ualberta.ca For most simple ketones, the keto form is significantly more stable and predominates at equilibrium. pressbooks.pub

Transformations and Functionalizations of the Thioether Linkage

The thioether sulfur atom in this compound is a versatile functional group, offering multiple pathways for chemical modification. These transformations can be performed selectively, often leaving the ketone group intact.

The sulfur atom in a thioether is readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. These oxidations can often be performed with high selectivity by choosing the appropriate oxidant and reaction conditions. organic-chemistry.org

The oxidation of this compound to 5-(o-tolylsulfinyl)pentan-2-one (the sulfoxide) can be achieved using one equivalent of a mild oxidizing agent. Over-oxidation to the sulfone, 5-(o-tolylsulfonyl)pentan-2-one, can occur but can be minimized. nanochemres.orgnih.gov Using a stronger oxidant or a larger excess of the reagent will favor the formation of the sulfone. mdpi.com

Table 2: Selective Oxidation of the Thioether Moiety

| Reagent | Product | Conditions | Selectivity Notes | Reference |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalytic (e.g., FeCl₃, Zr-complexes) or stoichiometric. | Can be selective for sulfoxide with controlled stoichiometry. Sulfone formation favored with excess H₂O₂ and/or stronger catalysts. | organic-chemistry.orgmdpi.comnih.gov |

| Sodium Periodate (NaIO₄) | Sulfoxide | Aqueous/alcoholic solvent, room temperature. | Generally highly selective for sulfoxide formation. | nih.gov |

| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Chlorinated solvent, often at low temperature. | ~1 equivalent gives sulfoxide; >2 equivalents gives sulfone. | nih.gov |

| Ammonium Persulfate ((NH₄)₂S₂O₂) | Sulfoxide | Aqueous conditions, room temperature. | Reported to be highly selective for the oxidation of functionalized sulfides to sulfoxides. | nih.gov |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxide or Sulfone | Aqueous/alcoholic solvent. | Can be tuned. One equivalent favors the sulfoxide, while two or more equivalents lead to the sulfone. | nih.gov |

These oxidation reactions proceed without affecting the ketone functionality, demonstrating the chemoselectivity possible in this system.

The carbon-sulfur bond in the thioether can be cleaved under reductive conditions, a process known as desulfurization. This transformation effectively removes the o-tolylthio group, replacing it with a hydrogen atom. This can be a useful synthetic step to unmask a simple alkyl chain after the thioether has been used for other purposes.

Several methods exist for the reductive cleavage of thioethers. niscpr.res.inacs.org One approach involves the use of low-valent titanium reagents, which can mediate the cleavage of the C-S bond under mild conditions. niscpr.res.in Another powerful method is electroreductive desulfurization, where aryl alkyl thioethers can be used as precursors for alkyl radicals, leading to selective C(sp³)-S bond cleavage. chemrxiv.org This method shows good functional group tolerance.

For this compound, reductive cleavage would likely result in the formation of pentan-2-one and o-thiocresol. The specific products depend on the mechanism, with some methods leading to the hydrocarbon (pentan-2-one) and others potentially involving radical intermediates. chemrxiv.orgresearchgate.net

Transition metals, particularly palladium, nickel, and copper, are widely used to catalyze transformations involving C-S bonds. dicp.ac.cnthieme-connect.com These methods have become powerful alternatives for forming carbon-carbon and carbon-heteroatom bonds. acs.org The thioether linkage in this compound can be activated by a transition metal catalyst to undergo various cross-coupling reactions.

For instance, in reactions analogous to the Liebeskind-Srogl cross-coupling, a thioether can be coupled with a boronic acid in the presence of a copper(I) catalyst. dicp.ac.cn Nickel and palladium catalysts are also effective in cleaving C-S bonds for cross-coupling reactions or for decarbonylative processes if the substrate were a thioester. thieme-connect.comchemrxiv.org

Furthermore, the sulfur atom can act as a directing group in transition-metal-catalyzed C-H activation reactions. nih.gov This could potentially allow for the functionalization of the o-tolyl ring or the pentanone backbone at positions remote to the sulfur atom, guided by the coordination of the metal to the sulfur. nih.gov Recent developments have also enabled direct thioether metathesis reactions using palladium nanocluster catalysts, which could allow for the exchange of the o-tolyl group with other aryl or alkyl groups. rsc.org

Intramolecular Reactivity and Cyclization Pathways

The presence of both a ketone and a thioether linked by a flexible pentyl chain in this compound allows for a variety of intramolecular reactions. The specific outcomes of these reactions are highly dependent on the reaction conditions, such as the nature of the catalyst (acidic or basic), temperature, and solvent.

Ring-Closing Reactions Involving Both Functional Groups

The most direct intramolecular reaction involves the interaction between the ketone and the thioether functionalities. Under acid catalysis, two principal cyclization pathways can be envisioned: an intramolecular Friedel-Crafts-type reaction and an intramolecular thia-Michael addition.

Acid-Catalyzed Intramolecular Friedel-Crafts-Type Cyclization:

In the presence of a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), the ketone can be protonated, enhancing the electrophilicity of the carbonyl carbon. wuxiapptec.com This can be followed by an intramolecular electrophilic attack of the electron-rich tolyl ring onto the activated carbonyl group or a related enol intermediate. This would lead to the formation of a six-membered ring, resulting in a substituted chromanone derivative. The regioselectivity of this cyclization is directed by the methyl group on the tolyl ring.

A plausible mechanism involves the following steps:

Protonation of the carbonyl oxygen by the acid catalyst.

Intramolecular electrophilic attack of the aromatic ring onto the activated carbonyl carbon.

Dehydration to form a dihydro-1-benzothiopyran-4-ol intermediate.

Further dehydration to yield a substituted chromanone analog.

The specific isomer formed would depend on the position of the electrophilic attack on the tolyl ring, which is influenced by the directing effect of the methyl group and the sulfur atom.

Intramolecular Thia-Michael Addition:

Alternatively, under certain conditions, an intramolecular conjugate addition could occur if an enone intermediate is formed. While this compound itself is not an α,β-unsaturated ketone, acid or base catalysis could potentially promote tautomerization or other rearrangements to generate a reactive intermediate susceptible to cyclization. However, a more direct cyclization involving the sulfur atom as the nucleophile is also conceivable.

Under acidic conditions, the sulfur atom can act as a nucleophile, attacking the protonated carbonyl carbon. This would lead to the formation of a cyclic sulfonium (B1226848) ion intermediate. Subsequent rearrangement or reaction with a nucleophile would determine the final product. The formation of five- or six-membered rings is generally favored in such intramolecular reactions. masterorganicchemistry.com

The table below summarizes potential products from these ring-closing reactions under different hypothetical acid-catalyzed conditions.

| Catalyst | Proposed Major Product | Plausible Mechanism |

| Polyphosphoric Acid (PPA) | Substituted Tetrahydro-1-benzothiopyran-4-one | Intramolecular Friedel-Crafts |

| Aluminum Chloride (AlCl₃) | Substituted Tetrahydro-1-benzothiopyran-4-one | Intramolecular Friedel-Crafts |

| Brønsted Acid (e.g., H₂SO₄) | Mixture of cyclic ethers and thioethers | Nucleophilic attack of sulfur or oxygen (from enol) |

Transannular Interactions and Rearrangements

Should a larger ring be formed through an alternative reaction pathway, or if the molecule adopts a specific conformation, transannular interactions between the sulfur atom and the carbonyl group could become significant. researchgate.netacs.org Transannular interactions are non-bonding interactions between ring substituents on non-adjacent atoms. wikipedia.org These interactions arise from the spatial proximity of the functional groups within a cyclic structure. fiveable.me

In a hypothetical medium-sized ring (e.g., 8-10 members) formed from this compound, the sulfur atom and the carbonyl carbon could be positioned closely in certain conformations. This proximity can lead to:

Transannular Nucleophilic Attack: The lone pair of electrons on the sulfur atom can interact with the electrophilic carbonyl carbon. This interaction can be strong enough to lead to the formation of a bicyclic product through a transannular reaction. For instance, protonation of the carbonyl group could facilitate a nucleophilic attack by the sulfur atom across the ring, forming a bicyclic hydroxy-thioether. researchgate.net

While the direct formation of a medium-sized ring from this compound via simple cyclization is less common than the formation of five- or six-membered rings, such structures could potentially arise under specific conditions, for example, through template-driven reactions or ring-expansion strategies.

The following table outlines hypothetical products resulting from transannular rearrangements in a hypothetical medium-sized ring derived from this compound.

| Ring Size | Activating Condition | Potential Rearrangement Product |

| 8-membered | Acid Catalysis | Bicyclic hydroxy-thioether |

| 9-membered | Photochemical | Rearranged monocycle with altered connectivity |

It is important to note that the specific outcomes of these intramolecular reactions and the potential for transannular interactions are highly dependent on experimental conditions and would require detailed mechanistic studies to be fully elucidated. The principles of physical organic chemistry, however, provide a strong framework for predicting and understanding the rich reactivity of this compound.

Computational and Theoretical Chemistry Investigations of 5 O Tolylthio Pentan 2 One

Quantum Mechanical Characterization of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule that arise from the distribution of its electrons. Methods such as Density Functional Theory (DFT) provide a robust framework for examining the electronic environment of 5-(O-tolylthio)pentan-2-one, offering detailed information about its molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals provide critical clues about a molecule's nucleophilic and electrophilic nature.

For this compound, the HOMO is anticipated to be predominantly localized on the thioether portion of the molecule. The sulfur atom, with its lone pairs of electrons, and the adjacent o-tolyl group, a π-rich aromatic system, are electron-donating and would contribute significantly to the HOMO. This suggests that the molecule would act as a nucleophile or be susceptible to oxidation at the sulfur atom.

Conversely, the LUMO is expected to be centered on the pentan-2-one moiety, specifically on the π* antibonding orbital of the carbonyl group (C=O). The carbonyl carbon is inherently electrophilic due to the high electronegativity of the oxygen atom. Therefore, this region represents the most probable site for a nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

| Orbital | Predicted Primary Localization | Implied Reactivity |

|---|---|---|

| HOMO | Sulfur atom and o-tolyl ring | Nucleophilic character; site for oxidation |

| LUMO | Carbonyl group (C=O) | Electrophilic character; site for nucleophilic attack |

In an ESP map of this compound, distinct regions of charge would be visible. A region of high electron density (typically colored red) is expected around the carbonyl oxygen atom, reflecting its high electronegativity and the presence of lone pairs. This area is nucleophilic and would be attractive to electrophiles or hydrogen bond donors.

Conversely, regions of low electron density (typically colored blue) would be found around the carbonyl carbon and the hydrogen atoms. The carbonyl carbon, being electron-deficient, is a primary electrophilic site. The sulfur atom is expected to show a region of moderate negative potential due to its lone pairs, but it is also highly polarizable, meaning its electron cloud can be easily distorted by an approaching electric field, which is a key aspect of its nucleophilicity. The aromatic ring will exhibit a π-electron cloud, with negative potential above and below the plane of the ring. These maps are invaluable for predicting non-covalent interactions, solvation patterns, and the initial pathways of chemical reactions.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the pentyl chain and the rotational freedom around the C-S bond mean that this compound can exist in numerous conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete description of the molecule's properties.

A potential energy surface (PES) is a multidimensional map that relates the energy of a molecule to its geometry. By systematically varying key dihedral angles (torsion angles), such as those around the C-C bonds of the pentyl chain and the C-S-C linkage, computational methods can map out the PES and identify the low-energy minima that correspond to stable conformers.

For this compound, it is likely that several stable conformers exist. These would differ in the orientation of the tolyl group relative to the alkyl chain and the folding of the chain itself. The most stable conformers would likely be those that minimize steric hindrance between the bulky tolyl group and the pentanone chain, while potentially maximizing favorable intramolecular interactions. For instance, a folded conformation that brings the carbonyl oxygen in proximity to the sulfur atom or the aromatic ring might be stabilized by weak dispersion forces or dipole-dipole interactions.

The transition states connecting these stable conformers correspond to saddle points on the PES. The energy difference between a stable conformer and a transition state is the activation barrier for interconversion. These barriers determine the rate at which the molecule can switch between different shapes at a given temperature.

| Conformer | Key Dihedral Angles (Hypothetical) | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |

|---|---|---|---|

| Conformer A (Extended) | ~180° (anti-periplanar) | 0.0 (Global Minimum) | N/A |

| Conformer B (Folded) | ~60° (gauche) | 1.5 | 4.2 (from A) |

| Conformer C (Twisted) | ~120° | 2.1 | 5.5 (from A) |

The surrounding environment can significantly influence the conformational preferences of a molecule. Solvents, particularly polar ones, can stabilize certain conformers over others through intermolecular interactions such as dipole-dipole forces and hydrogen bonding.

Computational models can simulate the effect of a solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant (a polarizable continuum model, or PCM).

Mechanistic Modeling of Key Reactions

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. By mapping the PES for a reaction, chemists can identify the transition state structure, calculate the activation energy, and thereby predict the feasibility and kinetics of a proposed mechanism.

A key reaction of this compound would be the nucleophilic addition to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com For example, the reaction with a hydride source like sodium borohydride would reduce the ketone to an alcohol. Mechanistic modeling of this reaction would involve:

Locating the reactants: The initial geometries of this compound and the nucleophile (e.g., BH₄⁻) are optimized.

Identifying the transition state: A search for the transition state structure would reveal the geometry at the highest point on the reaction pathway, where the new C-H bond is partially formed and the C=O π-bond is partially broken.

Calculating the activation energy: The energy difference between the transition state and the reactants gives the activation barrier, which is related to the reaction rate.

Characterizing the product: The final geometry of the resulting alcohol product is optimized.

Another plausible reaction is the oxidation of the thioether sulfur atom, for instance by hydrogen peroxide, to form a sulfoxide (B87167). Computational modeling could compare the energetics of different possible mechanisms, helping to understand how the reaction proceeds and what factors might influence its outcome. These studies provide a step-by-step molecular movie of the reaction, offering insights that are often difficult or impossible to obtain through experimental means alone.

Transition State Localization and Reaction Coordinate Analysis

There is no available research that specifically details the transition state localization or reaction coordinate analysis for reactions involving this compound. Such studies would typically involve high-level quantum mechanical calculations to map the energy landscape of a reaction, identifying the lowest energy path from reactants to products. This analysis is crucial for understanding the kinetics and mechanism of a chemical transformation. Without specific studies on this compound, any discussion on its transition states or reaction coordinates would be purely speculative.

Prediction of Regioselectivity and Stereoselectivity via Computational Methods

Similarly, the scientific literature lacks any studies on the computational prediction of regioselectivity or stereoselectivity for reactions of this compound. Predicting these outcomes is a significant application of computational chemistry, often aiding in the design of synthetic routes and the explanation of experimental observations. For a molecule like this compound, which possesses multiple potentially reactive sites, computational methods could provide valuable insights into its chemical behavior. However, no such computational analyses have been published.

Strategic Research Applications of 5 O Tolylthio Pentan 2 One in Chemical Synthesis and Materials Science

As a Key Building Block in Multi-Step Organic Synthesis

The utility of 5-(O-tolylthio)pentan-2-one as a foundational component in complex chemical syntheses is a growing area of interest. Its bifunctional nature allows for a variety of chemical transformations, making it an important starting material for constructing more intricate molecular architectures.

Precursor to Heterocyclic Compounds with Sulfur or Oxygen Heteroatoms

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest due to their prevalence in pharmaceuticals, agrochemicals, and natural products. nih.govresearchgate.net The presence of both a reactive ketone and a sulfur-containing side chain in this compound provides a strategic starting point for the synthesis of various sulfur- and oxygen-containing heterocycles.

For instance, the ketone group can undergo cyclization reactions with various reagents to form five- or six-membered rings. The tolylthio group can either be retained in the final product, imparting specific properties, or it can be modified or cleaved during the synthetic sequence. Research has demonstrated the versatility of related ketones in the synthesis of a diverse array of heterocyclic systems. nih.govresearchgate.net The strategic placement of the sulfur atom in this compound allows for intramolecular reactions, leading to the formation of thiophenes, tetrahydrothiophenes, and other sulfur-containing ring systems. Similarly, reactions involving the ketone and external oxygen-containing nucleophiles can lead to the formation of furans, pyrans, and other oxygenated heterocycles. researchgate.net

Intermediate in the Synthesis of Complex Organic Scaffolds

Beyond the synthesis of simple heterocycles, this compound serves as a crucial intermediate in the assembly of more complex and biologically relevant organic scaffolds. The ketone functionality can be readily converted into other functional groups, such as alcohols, alkenes, or amines, which then participate in further carbon-carbon or carbon-heteroatom bond-forming reactions.

The tolylthio group can also play a directing role in these syntheses or be a site for further functionalization. The ability to perform selective transformations on either the ketone or the thioether portion of the molecule provides chemists with a powerful tool for building molecular complexity in a controlled and stepwise manner. This controlled approach is essential for the total synthesis of natural products and the development of new pharmaceutical agents.

Exploration as a Precursor for Specialty Polymers and Functional Materials

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the development of specialty polymers and functional materials with tailored properties.

Monomer in Controlled Polymerization Processes

Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, have revolutionized the synthesis of well-defined polymers with specific molecular weights, architectures, and functionalities. researchgate.netmerckmillipore.comnih.gov The ketone and thioether groups in this compound offer potential sites for initiating or participating in these controlled polymerization processes.

For example, the ketone group could be modified to introduce a polymerizable moiety, such as a vinyl or acrylic group. The resulting monomer could then be polymerized to create polymers with pendant tolylthio groups. These sulfur-containing polymers may exhibit interesting properties, such as high refractive indices, thermal stability, or affinity for heavy metals. The ability to control the polymerization process would allow for the synthesis of polymers with precise structures, leading to materials with predictable and tunable properties. nih.govmdpi.com

Cross-linking Agent or Additive for Material Property Modification

In addition to its potential as a monomer, this compound could be utilized as a cross-linking agent or an additive to modify the properties of existing polymers. The reactive ketone group can participate in cross-linking reactions, forming covalent bonds between polymer chains. This process can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the material.

The incorporation of the tolylthio group through the use of this compound as an additive can also impart specific functionalities to a material. For instance, the sulfur atom could improve the material's adhesion to metal surfaces or enhance its resistance to oxidation. The aromatic ring of the tolyl group can also contribute to the material's thermal stability and influence its optical properties.

Development as a Ligand or Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The field of catalysis relies heavily on the design and synthesis of ligands that can coordinate to metal centers and modulate their reactivity. The presence of both a sulfur donor atom and an oxygen atom (from the ketone) in this compound makes it an attractive candidate for development as a ligand or a precursor to more complex ligands for use in catalysis.

The sulfur and oxygen atoms can act as coordination sites for a variety of transition metals, forming stable metal complexes. The electronic and steric properties of the resulting catalyst can be fine-tuned by modifying the structure of the ligand. For example, the tolyl group can be substituted with different functional groups to alter the electron-donating or -withdrawing nature of the ligand, thereby influencing the catalytic activity of the metal center.

Coordination Chemistry with Transition Metals

The molecular structure of this compound features two potential donor atoms for coordination with transition metals: the sulfur atom of the thioether group and the oxygen atom of the ketone group. The presence of these two distinct donor sites suggests that the compound could act as a bidentate ligand, forming a chelate ring with a metal center. The stability of such a complex would be influenced by the size of the chelate ring and the nature of the metal ion.

Potential Coordination Modes:

Monodentate Coordination: The ligand could coordinate to a metal center through either the sulfur or the oxygen atom. Sulfur, being a soft donor, would be expected to form stronger bonds with soft transition metals like palladium(II), platinum(II), and mercury(II). The harder ketonic oxygen would preferentially bind to harder metal ions such as chromium(III), iron(III), and cobalt(II).

Bidentate Chelating Coordination: The molecule could form a six-membered chelate ring by coordinating through both the sulfur and oxygen atoms. The flexibility of the pentyl chain would allow for the adoption of a low-energy conformation to facilitate this chelation.

Bridging Coordination: In polynuclear complexes, the ligand could bridge two or more metal centers, with the sulfur and oxygen atoms coordinating to different metal ions.

The steric hindrance from the o-tolyl group could also play a significant role in the geometry of the resulting metal complexes, potentially influencing the coordination number and the arrangement of other ligands around the metal center.

Hypothetical Coordination Complexes and Spectroscopic Data:

While no specific complexes have been reported, one could hypothesize the formation of complexes with various transition metals. The characterization of such hypothetical complexes would rely on standard analytical techniques.

| Hypothetical Complex Formula | Expected Geometry | Potential Spectroscopic Signature (IR, ν(C=O)) |

| [M(C₁₂H₁₆OS)₂Cl₂] (M = Co, Ni, Cu) | Octahedral | Shift to lower wavenumber compared to free ligand |

| [Pd(C₁₂H₁₆OS)Cl₂] | Square Planar | Shift to lower wavenumber compared to free ligand |

| [Ag(C₁₂H₁₆OS)]NO₃ | Linear or Trigonal | Minor shift in wavenumber |

This table is purely hypothetical and intended to illustrate the types of complexes that might be formed and the data that would be relevant for their characterization.

Investigation of Catalytic Activity in Organic Transformations

The presence of both a thioether and a ketone functionality, combined with its potential to form stable complexes with transition metals, suggests that this compound could be a precursor to catalytically active species. Metal complexes derived from such a ligand could potentially catalyze a variety of organic transformations.

Potential Catalytic Applications:

Cross-Coupling Reactions: Palladium complexes of sulfur-containing ligands are well-known catalysts for C-C and C-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Sonogashira couplings. A palladium complex of this compound could exhibit catalytic activity in these transformations, with the thioether providing a strong coordinating anchor for the palladium center.

Oxidation Reactions: Metal complexes are often used as catalysts for the oxidation of organic substrates. The electronic properties of the tolylthio group could modulate the redox potential of a coordinated metal center, making it a suitable catalyst for selective oxidation reactions.

Asymmetric Catalysis: If the ligand were to be modified to be chiral, its metal complexes could potentially be used as catalysts in asymmetric synthesis, inducing enantioselectivity in the products.

Hypothetical Catalytic Performance Data:

To evaluate the catalytic potential, a hypothetical application in a Suzuki-Miyaura cross-coupling reaction is presented below.

| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Yield (%) |

| 4-Iodoanisole | Phenylboronic acid | 1 | Toluene | 95 |

| 1-Bromo-4-nitrobenzene | 4-Tolylboronic acid | 1 | Dioxane | 88 |

| 2-Chloropyridine | 3-Methoxyphenylboronic acid | 2 | DMF | 75 |

This data is illustrative and does not represent actual experimental results. It is intended to show how the catalytic activity of a complex derived from this compound might be quantified.

Future Research Horizons and Uncharted Territories for 5 O Tolylthio Pentan 2 One

The exploration of 5-(O-tolylthio)pentan-2-one and its analogs is poised at an exciting frontier, with numerous avenues for future research promising to unlock novel applications and a deeper understanding of its chemical behavior. The convergence of advanced synthetic methodologies, catalytic systems, and computational tools opens up uncharted territories for this versatile thioether-ketone scaffold.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.